molecular formula C16H35K2NO6P2 B12673609 Dipotassium dihydrogen ((tetradecylimino)bis(methylene))diphosphonate CAS No. 94202-20-7

Dipotassium dihydrogen ((tetradecylimino)bis(methylene))diphosphonate

Cat. No.: B12673609
CAS No.: 94202-20-7
M. Wt: 477.60 g/mol
InChI Key: AXTUTAZWBNITOB-UHFFFAOYSA-L
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Description

Dipotassium dihydrogen ((tetradecylimino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C16H35K2NO6P2. It is known for its unique structure, which includes a tetradecyl group linked to a bis(methylene)diphosphonate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium dihydrogen ((tetradecylimino)bis(methylene))diphosphonate typically involves the reaction of tetradecylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Tetradecylamine reacts with formaldehyde to form a Schiff base.

    Step 2: The Schiff base undergoes a reaction with phosphorous acid to form the diphosphonate compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations. The product is then purified using techniques like crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Dipotassium dihydrogen ((tetradecylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

    Reduction: Reduction reactions can modify the imino group, leading to different amine derivatives.

    Substitution: The compound can participate in substitution reactions where the tetradecyl group or the phosphonate moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

Dipotassium dihydrogen ((tetradecylimino)bis(methylene))diphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dipotassium dihydrogen ((tetradecylimino)bis(methylene))diphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Dipotassium dihydrogen ((octadecylimino)bis(methylene))diphosphonate
  • Dipotassium dihydrogen ((dodecylimino)bis(methylene))diphosphonate
  • Dipotassium dihydrogen ((hexadecylimino)bis(methylene))diphosphonate

Uniqueness

Dipotassium dihydrogen ((tetradecylimino)bis(methylene))diphosphonate is unique due to its specific tetradecyl group, which imparts distinct hydrophobic properties and influences its interactions with other molecules. This uniqueness makes it valuable in applications where specific molecular interactions are required.

Properties

CAS No.

94202-20-7

Molecular Formula

C16H35K2NO6P2

Molecular Weight

477.60 g/mol

IUPAC Name

dipotassium;[phosphonatomethyl(tetradecyl)amino]methylphosphonic acid

InChI

InChI=1S/C16H37NO6P2.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);;/q;2*+1/p-2

InChI Key

AXTUTAZWBNITOB-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[K+].[K+]

Origin of Product

United States

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